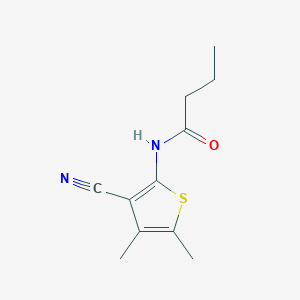![molecular formula C15H14BrClN2O2 B251090 5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B251090.png)
5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, a chloro-substituted phenyl group, and a pyrrolidinyl group attached to the phenyl ring
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide typically involves multiple steps. One common method includes the following steps:
Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Amination: The chloro-substituted phenyl group is introduced through a nucleophilic aromatic substitution reaction with a suitable amine, such as pyrrolidine.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can result in various substituted derivatives.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-4′-chloro-1-(3-chloro-2-pyridyl)-2′-methyl-6′-(methylcarbamoyl)pyrazole-5-carboxanilide
- 3-bromo-1-(3-chloro-2-pyridinyl)-N-[2,4-dimethyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide
Uniqueness
5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide is unique due to its specific substitution pattern and the presence of both a furan ring and a pyrrolidinyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H14BrClN2O2 |
|---|---|
Molekulargewicht |
369.64 g/mol |
IUPAC-Name |
5-bromo-N-(3-chloro-2-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H14BrClN2O2/c16-13-7-6-12(21-13)15(20)18-11-5-3-4-10(17)14(11)19-8-1-2-9-19/h3-7H,1-2,8-9H2,(H,18,20) |
InChI-Schlüssel |
HQQJPMDLXCJWKU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)Br |
Kanonische SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251010.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B251012.png)
![N-[[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B251026.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
